2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 5. The acetamide group is further modified with a 2-(trifluoromethyl)phenyl substituent, introducing steric bulk and electron-withdrawing properties.
The compound’s characterization likely employs advanced analytical techniques such as 1H-NMR spectroscopy for structural validation, as described in general protocols involving phase adjustment, baseline correction, and water peak exclusion .
Properties
IUPAC Name |
2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS2/c20-19(21,22)12-6-2-3-7-13(12)25-14(28)10-29-17-15-16(23-11-24-17)26-18(30-15)27-8-4-1-5-9-27/h2-3,6-7,11H,1,4-5,8-10H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRWDNYUJAALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of thiazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A thiazolo[4,5-d]pyrimidine core.
- A piperidine moiety.
- A trifluoromethyl-substituted phenyl group.
The molecular formula is with a molecular weight of approximately 415.53 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, starting from simpler thiazole and pyrimidine precursors. Key steps include:
- Preparation of Thiazolo-Pyrimidine Core : Utilizing appropriate coupling agents to form the thiazolo-pyrimidine structure.
- Introduction of Piperidine : This is achieved through nucleophilic substitution reactions.
- Formation of Acetamide Linkage : The final step often involves acylation to form the acetamide functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The thiazolo-pyrimidine core is known to modulate the activity of specific enzymes, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Research indicates that compounds similar to this derivative exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, a related thiazolo-pyrimidine derivative demonstrated an IC50 value of 6.2 μM against HCT-116 cells .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Thiazolo-Pyrimidine Derivative | MCF-7 | 43.4 |
| Thiazolo-Pyrimidine Derivative | HCT-116 | 6.2 |
Antimicrobial Activity
The compound has shown promising antibacterial and antifungal activities in preliminary studies. For instance, mercapto-substituted derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens .
Case Studies
- Study on Antidepressant-like Activity : A related compound was evaluated for its antidepressant-like effects in mice using behavioral tests such as the forced swimming test (FST) and tail suspension test (TST). Results indicated significant improvements comparable to standard treatments like amitriptyline .
- Molecular Docking Studies : Computational studies have suggested high binding affinities for adenosine receptors (A1 and A2A), which are implicated in various neurological conditions. These findings support the potential use of such compounds in treating mood disorders .
Comparison with Similar Compounds
Key Observations:
Ring Size and Flexibility :
- The piperidine moiety in the target compound provides a larger, less strained ring compared to Compound A’s pyrrolidine. This difference may affect binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases), where piperidine’s relaxed conformation could enhance complementarity .
In contrast, the para-CF₃ group in Compound A allows for unhindered interactions with hydrophobic protein domains .
Electronic Effects :
- Both compounds benefit from the electron-withdrawing CF₃ group, which stabilizes the acetamide linkage against hydrolysis. However, the para-CF₃ in Compound A may delocalize electron density more effectively, influencing resonance within the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
